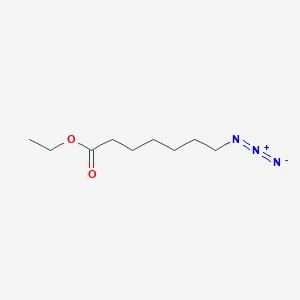

7-Azidoheptanoic Acid Ethyl Ester

Overview

Description

7-Azidoheptanoic Acid Ethyl Ester is an organic compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to a heptanoic acid ethyl ester backbone. It is a colorless to slightly yellow liquid and is known for its reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Azidoheptanoic Acid Ethyl Ester can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with the azido group being introduced via nucleophilic substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Azidoheptanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

Reduction: Reduction of the azido group can yield amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.

Major Products Formed:

Oxidation: Nitroheptanoic acid ethyl ester.

Reduction: Heptanoic acid ethyl ester amine derivatives.

Substitution: Various substituted heptanoic acid ethyl esters.

Scientific Research Applications

7-Azidoheptanoic Acid Ethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azidoheptanoic Acid Ethyl Ester involves its reactivity due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .

Comparison with Similar Compounds

7-Azidoheptanoic Acid: Similar structure but lacks the ethyl ester group.

4-Azidobutanoic Acid Ethyl Ester: Shorter carbon chain but similar functional groups.

2-Azido-1-dodecanol: Different backbone but contains the azido group.

Uniqueness: 7-Azidoheptanoic Acid Ethyl Ester is unique due to its specific combination of the azido group and the heptanoic acid ethyl ester backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, bioconjugation, and material science .

Biological Activity

7-Azidoheptanoic Acid Ethyl Ester is a synthetic compound notable for its azide functional group, which imparts unique biological activities. This article reviews the compound's biological activity, including its potential applications in medicinal chemistry, particularly in drug development and as a chemical probe.

- Chemical Formula: C₉H₁₅N₃O₂

- Molecular Weight: 185.24 g/mol

- CAS Number: Specific identifiers are essential for referencing in databases.

The azide group in this compound allows for click chemistry applications, particularly in bioconjugation reactions. This feature makes it a valuable tool in developing targeted therapeutics and imaging agents.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, derivatives have shown activity against yellow fever virus, with modifications leading to enhanced efficacy and reduced cytotoxicity compared to parent compounds. The structure-activity relationship indicates that specific substitutions on the azide or adjacent moieties can significantly influence antiviral potency .

Anticancer Activity

Research has indicated that azide-containing compounds can exhibit anticancer properties by interfering with cellular proliferation pathways. In particular, studies on related compounds suggest that they may inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth and promoting apoptosis in cancer cells .

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of several azide derivatives against yellow fever virus. The compound exhibited an EC50 value of 5 µM, indicating significant antiviral activity while maintaining a therapeutic index that suggests low cytotoxicity .

| Compound | EC50 (µM) | Cytotoxicity | Therapeutic Index |

|---|---|---|---|

| This compound | 5 ± 1.7 | Low | High |

Case Study 2: Anticancer Activity

In another investigation, azide derivatives were tested against various cancer cell lines. The results demonstrated that certain modifications led to a decrease in cell viability and migration, suggesting potential as anticancer agents. Notably, these compounds showed selective toxicity towards cancer cells compared to normal cells .

Research Findings

- Inhibition of Enzyme Activity : Compounds with azide groups have been shown to inhibit enzymes critical for cancer cell metabolism, leading to reduced proliferation rates .

- Bioconjugation Applications : The unique reactivity of the azide allows for bioconjugation with biomolecules, enhancing drug delivery systems and targeting mechanisms .

- Potential for Drug Development : The favorable biological activity profiles of azide-containing compounds position them as candidates for further development into therapeutic agents .

Properties

IUPAC Name |

ethyl 7-azidoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-2-14-9(13)7-5-3-4-6-8-11-12-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDQJNUBGCFVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.